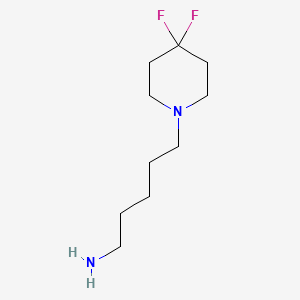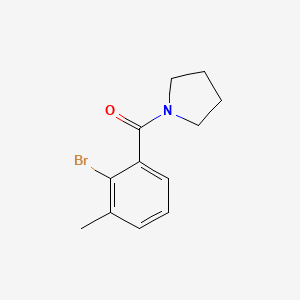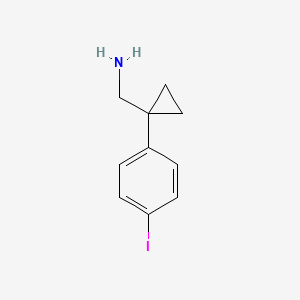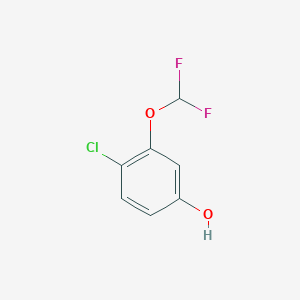
4-Chloro-3-difluorométhoxyphénol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Sondes fluorescentes en recherche biomédicale
4-Chloro-3-difluorométhoxyphénol : est un candidat potentiel pour la synthèse de sondes fluorescentes. Ces sondes sont essentielles en recherche biomédicale pour détecter les biomolécules ou les activités moléculaires au sein des cellules par le biais de signaux de fluorescence. La structure du composé permet l’introduction de groupes de ciblage, améliorant l’affinité entre la sonde et les biomolécules spécifiques .
Surveillance environnementale
Les dérivés du composé peuvent être utilisés dans la conception de sondes fluorescentes sensibles et sélectives pour la surveillance environnementale. Ils peuvent détecter les polluants et les toxines dans l’eau et le sol, offrant une méthode de détection non toxique qui contribue à la sécurité environnementale .
Applications en matière de sécurité alimentaire
Dans l’industrie alimentaire, les sondes fluorescentes dérivées de This compound peuvent être utilisées pour détecter les contaminants et assurer la sécurité alimentaire. Leur sensibilité élevée les rend adaptées au suivi de traces infimes de substances nocives .
Développement de polymères fluorés
Ce composé peut contribuer à la synthèse de polymères fluorés, qui ont des applications diverses en raison de leur inertie chimique, de leur faible énergie de surface et de leur résistance exceptionnelle aux intempéries. Ces polymères sont utilisés dans la création de matériaux fonctionnels pour diverses industries .
Électronique flexible
Les polymères fluorés, avec This compound comme précurseur, peuvent être utilisés dans la production d’électrodes flexibles et d’autres composants pour l’électronique portable. Leurs propriétés électriques intrigantes les rendent adaptées à ce domaine en pleine évolution .
Dispositifs de stockage d’énergie
Les attributs uniques des polymères fluorés s’étendent également aux applications de stockage d’énergie. Ils peuvent être utilisés dans le développement de condensateurs et de batteries au lithium, contribuant à l’avancement des technologies de stockage d’énergie .
Dispositifs électroluminescents
Le rôle du composé dans la synthèse de matériaux aux propriétés électroluminescentes peut conduire à son application dans les dispositifs électroluminescents en courant alternatif (CA). Ces dispositifs ont des utilisations potentielles dans les systèmes d’affichage et d’éclairage .
Nanogénérateurs triboélectriques
Enfin, les polymères fluorés synthétisés peuvent être appliqués dans les nanogénérateurs triboélectriques, qui émergent comme une nouvelle technologie pour la récupération d’énergie à partir de mouvements mécaniques .
Orientations Futures
While specific future directions for 4-Chloro-3-difluoromethoxyphenol are not mentioned in the search results, there are general trends in chemical theory and computation that could be relevant . These include the transition from trial-and-error to rational design in the discovery of high-performance catalysts, the transition of energy and chemicals generation from oil and coal to more renewable sources, and the development of cleaner chemical processes .
Mécanisme D'action
Target of Action
It is known that similar compounds have been used in the study of analgesics , suggesting potential targets could be pain receptors or related pathways.
Mode of Action
It is suggested that similar compounds may interact with their targets to induce changes that result in analgesic effects .
Biochemical Pathways
Similar compounds have been shown to affect various biological activities, which could suggest a wide range of potential pathways .
Result of Action
Similar compounds have been shown to have potent analgesic efficacy .
Analyse Biochimique
Biochemical Properties
4-Chloro-3-difluoromethoxyphenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with chlorophenol 4-monooxygenase, an enzyme involved in the degradation of chlorinated phenols . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which facilitate the binding of 4-Chloro-3-difluoromethoxyphenol to the active sites of enzymes, thereby influencing their activity.
Cellular Effects
The effects of 4-Chloro-3-difluoromethoxyphenol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 4-Chloro-3-difluoromethoxyphenol can lead to alterations in the expression of genes involved in oxidative stress responses and apoptosis . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 4-Chloro-3-difluoromethoxyphenol exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism . This inhibition occurs through the formation of a stable complex between 4-Chloro-3-difluoromethoxyphenol and the enzyme, resulting in a decrease in enzyme activity. Additionally, 4-Chloro-3-difluoromethoxyphenol can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 4-Chloro-3-difluoromethoxyphenol in laboratory settings have been studied extensively. Over time, the stability and degradation of 4-Chloro-3-difluoromethoxyphenol can influence its effects on cellular function. In vitro studies have shown that prolonged exposure to 4-Chloro-3-difluoromethoxyphenol can lead to a gradual decrease in its activity due to degradation . Additionally, long-term exposure in in vivo studies has revealed potential cumulative effects on cellular processes, such as increased oxidative stress and altered gene expression.
Dosage Effects in Animal Models
The effects of 4-Chloro-3-difluoromethoxyphenol vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant activity and protection against cellular damage . At high doses, it can induce toxic effects, including liver and kidney damage, due to the accumulation of reactive metabolites . Threshold effects have been observed, where a certain dosage level triggers a significant change in the biological response, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
4-Chloro-3-difluoromethoxyphenol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, it undergoes phase I and phase II metabolic reactions, including hydroxylation and conjugation with glucuronic acid . These metabolic processes are crucial for the detoxification and excretion of 4-Chloro-3-difluoromethoxyphenol, thereby reducing its potential toxicity.
Transport and Distribution
The transport and distribution of 4-Chloro-3-difluoromethoxyphenol within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, 4-Chloro-3-difluoromethoxyphenol can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 4-Chloro-3-difluoromethoxyphenol within tissues is also influenced by its physicochemical properties, such as lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of 4-Chloro-3-difluoromethoxyphenol plays a crucial role in its activity and function. It can be targeted to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, or nucleus, depending on the presence of targeting signals or post-translational modifications . For instance, the presence of a mitochondrial targeting signal can direct 4-Chloro-3-difluoromethoxyphenol to the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism.
Propriétés
IUPAC Name |
4-chloro-3-(difluoromethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O2/c8-5-2-1-4(11)3-6(5)12-7(9)10/h1-3,7,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQNRFCWVMPJTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


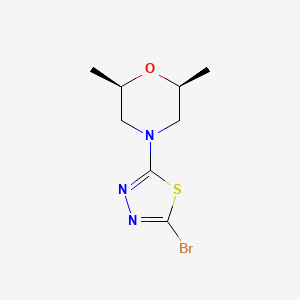

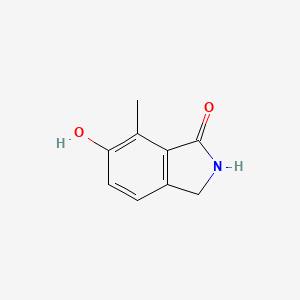
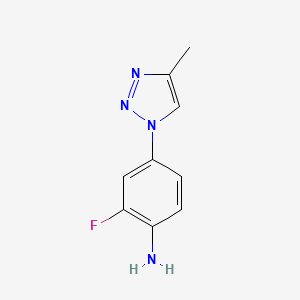
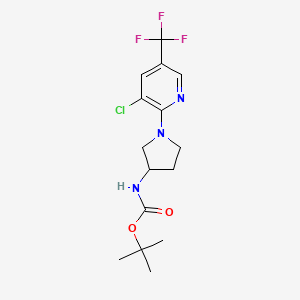
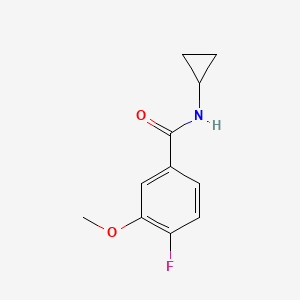
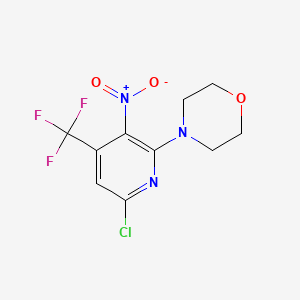
![[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B1400233.png)
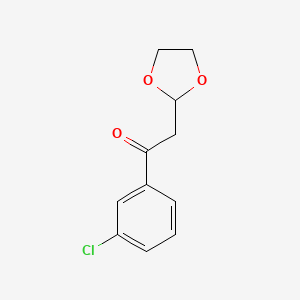
![benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate oxalate](/img/structure/B1400237.png)

